1-Isopropylpiperazin-2-one hydrochloride CAS number and properties
1-Isopropylpiperazin-2-one hydrochloride CAS number and properties
An In-Depth Technical Guide to 1-Isopropylpiperazin-2-one Hydrochloride: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 1-Isopropylpiperazin-2-one hydrochloride. It delves into its fundamental properties, plausible synthetic routes, key applications, and critical safety protocols, providing a holistic view for its effective utilization in a laboratory and industrial setting.
Core Chemical Identity and Physicochemical Properties
1-Isopropylpiperazin-2-one hydrochloride is a heterocyclic organic compound that serves primarily as a specialized building block in organic synthesis. Its structure, featuring a piperazinone core with an isopropyl substituent, makes it a valuable precursor for creating more complex molecules with potential biological activity.
Chemical Structure
The molecular structure consists of a six-membered piperazin-2-one ring, which is a saturated heterocycle containing two nitrogen atoms, one of which is part of an amide functional group. The isopropyl group is attached to the nitrogen atom at position 1. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Caption: Chemical structure of 1-Isopropylpiperazin-2-one hydrochloride.
Physicochemical Data Summary
The properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key attributes.
| Property | Value | Source(s) |
| CAS Number | 1187928-58-0 | [1][2] |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Storage Conditions | Sealed in a dry place at room temperature | [1] |
Synthesis and Reaction Mechanisms
While specific, detailed industrial synthesis protocols for 1-Isopropylpiperazin-2-one hydrochloride are often proprietary, a plausible synthetic route can be conceptualized based on established principles of organic chemistry, particularly the formation of piperazine derivatives. A common approach involves the cyclization of an appropriately substituted diamine precursor.
Conceptual Synthetic Workflow
The synthesis likely originates from more fundamental building blocks. A potential pathway could involve the reaction of N-isopropylethylenediamine with a chloroacetylating agent, followed by an intramolecular cyclization to form the piperazinone ring. The final step would be the formation of the hydrochloride salt.
Step-by-Step Conceptual Protocol:
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N-Alkylation: N-isopropylethylenediamine is reacted with a suitable chloroacetylating agent, such as chloroacetyl chloride, under basic conditions. The base is crucial to neutralize the HCl generated during the acylation, preventing the protonation of the starting amine, which would render it non-nucleophilic.
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Intramolecular Cyclization: The resulting chloroacetamide intermediate is then induced to cyclize. This is typically achieved by heating in the presence of a non-nucleophilic base. The secondary amine attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the six-membered piperazinone ring.
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Salt Formation: The free base, 1-isopropylpiperazin-2-one, is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same or a miscible solvent is then added, causing the hydrochloride salt to precipitate.
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Isolation and Purification: The precipitated solid is isolated via filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
Caption: Conceptual workflow for the synthesis of 1-Isopropylpiperazin-2-one HCl.
Applications in Research and Development
The primary utility of 1-Isopropylpiperazin-2-one hydrochloride lies in its role as a precursor and synthetic intermediate.[1] Its structure is a key component in the scaffold of more complex molecules targeted for specific biological activities.
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Pharmaceutical Synthesis: It is a valuable building block in drug discovery and development.[1] The piperazine and piperazinone motifs are prevalent in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and other central nervous system (CNS) agents. This compound provides a ready-made, functionalized core that can be further elaborated to generate libraries of new chemical entities for screening.
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Agrochemical Development: Similar to its role in pharmaceuticals, this compound is also used in the synthesis of novel pesticides and herbicides.[1] The piperazine ring can impart specific physicochemical properties that enhance the efficacy and delivery of agrochemicals.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information provided is a synthesis of general safety data for related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Hazard Identification and Personal Protective Equipment (PPE)
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Hazards: Contact with the eyes and skin may cause irritation.[1] Ingestion can also lead to irritation.[1]
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Precautions: Direct contact should be avoided.[1] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
The following table outlines the recommended PPE for handling 1-Isopropylpiperazin-2-one hydrochloride.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon direct contact.[1][3] |
| Respiratory | Use in a well-ventilated area is required. A NIOSH/MSHA-approved respirator may be necessary if dust is generated. | To prevent irritation of the respiratory tract.[3] |
First Aid and Emergency Procedures
In case of accidental exposure, immediate action is critical.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
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Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[3]
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Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
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Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
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Stability: The compound is generally stable under normal conditions. However, it may be sensitive to moisture and light.[4]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]
Conclusion
1-Isopropylpiperazin-2-one hydrochloride (CAS No. 1187928-58-0) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its defined physicochemical properties and reactive nature make it a versatile building block for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and safety protocols is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists and professionals to incorporate this valuable compound into their synthetic programs.
References
- 1-Isopropylpiperazin-2-one Hydrochloride CAS 1187928-58-0. BIOSYNCE.
- 1-Isopropylpiperazin-2-one hydrochloride | 1187928-58-0. ChemicalBook.
- Material Safety Data Sheet - Piperazine Dihydrochloride. Spectrum Chemical.
- SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.




